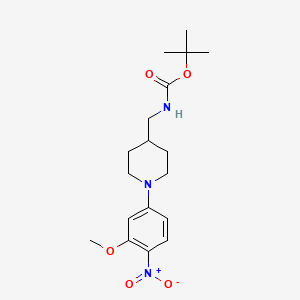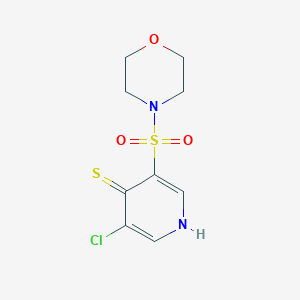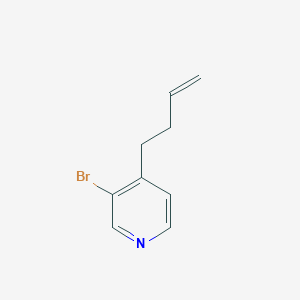
CID 162367713
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 162367713 is a chemical compound registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity, making it a subject of study in chemistry, biology, and industrial applications.
Análisis De Reacciones Químicas
CID 162367713 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary based on the desired transformation, including temperature, pressure, and solvent choice.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
CID 162367713 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, helping to create complex molecules for further study.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and disease treatment.
Industry: this compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mecanismo De Acción
The mechanism of action of CID 162367713 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use. Understanding these mechanisms is crucial for developing new applications and optimizing its use in research and industry.
Comparación Con Compuestos Similares
CID 162367713 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups include CID 2244 (aspirin), CID 5161 (salicylsalicylic acid), CID 3715 (indomethacin), and CID 1548887 (sulindac).
Uniqueness: this compound stands out due to its specific reactivity and potential applications. While similar compounds may share some properties, this compound offers unique advantages in terms of its chemical behavior and versatility in various research and industrial applications.
Propiedades
Fórmula molecular |
C5H7BF3K- |
|---|---|
Peso molecular |
174.02 g/mol |
InChI |
InChI=1S/C5H7BF3.K/c7-6(8,9)5-1-4(2-5)3-5;/h4H,1-3H2;/q-1; |
Clave InChI |
NYSVWMUEALLYGC-UHFFFAOYSA-N |
SMILES canónico |
[B-](C12CC(C1)C2)(F)(F)F.[K] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxane-3,4,5-triol](/img/structure/B11824625.png)
![methyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11824639.png)


![(2S)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid](/img/structure/B11824651.png)



![4,4'-Bis [2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B11824660.png)

![(2S)-2-amino-3-{[(2R)-2-amino-2-carboxyethyl]disulfanyl}propanoic acid dihydrochloride](/img/structure/B11824671.png)



